Ghrelin Receptor Agonist Potency: SB-791016 vs. Endogenous Ligand and Clinical Comparators
The target compound (as SB-791016) exhibits an EC50 of 0.158 nM at the human ghrelin (GHS-R1a) receptor in a cell-based BACMAM FLIPR assay [1]. This represents sub-nanomolar potency. By comparison, the endogenous ligand acyl-ghrelin typically exhibits EC50 values in the range of 1-10 nM depending on assay format—indicating that SB-791016 is approximately 6- to 60-fold more potent than the natural agonist on a molar basis. However, this is a cross-study comparable inference and not a direct head-to-head measurement.
| Evidence Dimension | Ghrelin receptor (GHS-R1a) activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.158 nM (SB-791016) |
| Comparator Or Baseline | Acyl-ghrelin (endogenous ligand): EC50 ≈ 1-10 nM (literature range) |
| Quantified Difference | Approximately 6- to 60-fold higher potency than endogenous ligand |
| Conditions | Cell-based BACMAM FLIPR assay; human ghrelin receptor; temperature: 2°C; pH: 7.4 [1] |
Why This Matters
Sub-nanomolar potency at the ghrelin receptor distinguishes this compound from endogenous ghrelin and supports its utility as a high-affinity pharmacological probe for GHS-R1a target engagement studies.
- [1] BindingDB Entry BDBM50412954. CHEMBL251572; SB-791016; SB-791016A. Affinity Data: EC50 = 0.158 nM. Assay: Agonist activity at human ghrelin receptor by cell-based BACMAM FLIPR assay. View Source
